3-Quinuclidinyl benzilate

Catalog No.
S005993
CAS No.
6581-06-2
M.F
C21H23NO3
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Quinuclidinyl benzilate

CAS Number

6581-06-2

Product Name

3-Quinuclidinyl benzilate

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2

InChI Key

HGMITUYOCPPQLE-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Solubility

Stable in most solvents ... soluble in propylene glycol, DMSO, and other solvents.

Synonyms

Ro 2-3308; 3-Quinuclidinyl benzilate; QNB; 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Description

The exact mass of the compound 3-Quinuclidinyl benzilate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as stable in most solvents ... soluble in propylene glycol, dmso, and other solvents.in water, 200 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173698. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Diphenylacetic Acids - Benzilates. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Incapacitating Agents -> NIOSH Emergency Response Categories. However, this does not mean our product can be used or applied in the same or a similar way.

Early Research and Medical Applications

Originally, QNB was investigated as a potential treatment for gastrointestinal spasms []. Research suggested its anticholinergic properties could provide relief. However, further studies revealed it wasn't suitable for this purpose [].

Investigation as a Chemical Warfare Agent

During the Cold War, the United States military explored QNB's potential as a non-lethal incapacitating agent []. Its ability to cause hallucinations and disorientation made it a candidate for battlefield use []. Stockpiles were created, but concerns about unpredictable effects on soldiers led to the termination of production in the 1960s []. The Chemical Weapons Convention now classifies QNB as a Schedule 2 chemical agent, and stockpiles are being destroyed [].

Modern Research Applications

Today, QNB serves as a valuable research tool in pharmacology. Scientists utilize it as a muscarinic antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, at specific receptor sites [, ]. This allows researchers to study the cholinergic system's role in various physiological processes []. For instance, QNB can be used to investigate memory function, neurodegenerative diseases like Alzheimer's, and the effects of nerve agents [].

3-Quinuclidinyl benzilate, often referred to as BZ, is an anticholinergic agent that acts primarily as a competitive antagonist of muscarinic acetylcholine receptors. Its structure is that of an ester formed from benzilic acid and an alcohol derived from quinuclidine. BZ appears as a white crystalline solid with a bitter taste, is odorless, and exhibits delayed symptoms following exposure . It has been noted for its potent psychological effects, including hallucinations and delirium, which can incapacitate individuals for extended periods .

QNB acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype found in the central nervous system []. Acetylcholine is a vital neurotransmitter involved in memory, learning, and muscle movement. By binding to the receptor sites, QNB blocks the action of acetylcholine, leading to disruptions in these processes and causing the characteristic symptoms of anticholinergic intoxication, including hallucinations, confusion, and paralysis [].

QNB is a highly toxic compound with severe health effects []. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of poisoning include:

  • Dry mouth and throat
  • Dilated pupils
  • Blurred vision
  • Rapid heart rate
  • Difficulty breathing
  • Hallucinations
  • Seizures
  • Coma

BZ undergoes hydrolysis in alkaline solutions, resulting in the formation of benzylic acid and 3-quinuclidinyl . This reaction can occur rapidly under conditions of high pH (greater than 11). The compound is stable in most solvents and maintains a relatively long half-life in moist air, making it persistent in the environment .

As a potent anticholinergic agent, BZ produces a syndrome known as the anticholinergic toxidrome. Symptoms include cognitive dysfunction, hallucinations, mydriasis (dilated pupils), tachycardia (increased heart rate), xerostomia (dry mouth), and hyperthermia . In animal studies, the incapacitating effects can last up to 70 hours post-exposure, with observable behavioral changes persisting even longer . The compound's ability to cross the blood-brain barrier enhances its psychotropic effects.

The synthesis of 3-quinuclidinyl benzilate typically involves the esterification of benzilic acid with quinuclidine. Specific methods may vary but generally follow standard organic synthesis protocols involving refluxing the reactants in an appropriate solvent under controlled conditions to yield the desired ester compound .

Historically, BZ was developed as a military incapacitating agent due to its profound psychological effects. It was weaponized for use in chemical warfare but has since been destroyed under international treaties prohibiting chemical weapons . In contemporary research settings, BZ is utilized for studying muscarinic receptors and has applications in modeling cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease .

Research indicates that BZ interacts extensively with muscarinic receptors throughout the central and peripheral nervous systems. Its anticholinergic properties lead to significant alterations in neurotransmission dynamics. Studies have shown that BZ can induce complex behavioral changes and cognitive impairments in animal models, making it a valuable tool for understanding cholinergic function and dysfunction in various neurological conditions .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with 3-quinuclidinyl benzilate. These include:

  • Atropine: A naturally occurring alkaloid that also acts as an anticholinergic agent but is less potent than BZ.
  • Scopolamine: Another anticholinergic drug used primarily for motion sickness; it has sedative properties.
  • Trihexyphenidyl: A synthetic anticholinergic used primarily in Parkinson's disease treatment.
Compound NamePrimary UsePotency Compared to BZ
AtropineAntidote for nerve agentsLess potent
ScopolamineMotion sickness treatmentSimilar potency
TrihexyphenidylParkinson's diseaseLess potent

Uniqueness of 3-Quinuclidinyl Benzilate

3-Quinuclidinyl benzilate stands out due to its specific application as a military incapacitating agent characterized by profound psychological effects leading to hallucinations and delirium. Unlike other anticholinergics, its development was primarily aimed at creating a non-lethal means of incapacitation in combat situations. Its long-lasting effects and ability to induce complex behavioral changes further delineate it from other compounds within this class .

Physical Description

3-quinuclidinyl benzilate appears as a chemical warfare incapacitating agent. Colorless liquid, odorless to fruity.
Crystals; [Sax] Odorless and nonirritating; [USAMRICD, p. 141]
White crystalline solid.

Color/Form

Crystalline solid
Vapors colorless

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

337.16779360 g/mol

Monoisotopic Mass

337.16779360 g/mol

Heavy Atom Count

25

Vapor Density

11.6 (Air = 1)

Density

Decomposition point begins at 170 °C. Complete in 2 hours at 200 °C. Rate of hydrolysis: 25 °C at pH 7.0, about 4 weeks; at pH 9, 16 days, 16 hours; at pH 13, 1.8 minutes. Solid bulk density: 0.51 g/cu cm

LogP

log Kow = 3.01 (est)

Odor

Slight benzene smell
Odorless

Decomposition

Hazardous Decomposition: Pyrolysis occurs at 170 °C after prolonged periods yielding CO, CO2 , benzophenone and benzhydrol; appreciable hydrolysis in 2 acidic or basic solutions occurs yielding 3-quinuclidinol and benzilic acid; BZ is oxidized by hypochlorite at a pH of 1-13.
Extremely stable, these chemicals have a half-life of 3-4 weeks in moist air and even longer on surfaces or in soil.

Melting Point

164 °C

UNII

VF416M2D3P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Muscarinic Antagonists

Mechanism of Action

BZ is a glycolate anticholinergic compound related to atropine, scopolamine, and hyoscyamine (others). ... Acting as a competitive inhibitor of acetylcholine at postsynaptic and postjunctional muscarinic receptor sites in smooth muscle, exocrine glands, autonomic ganglia, and the brain, BZ decreases the effective concentration of acetylcholine seen by receptors at these sites. Thus, BZ causes peripheral nervous system (PNS) effects that in general are the opposite of those seen in nerve agent poisoning.
The agent BZ and other anticholinergic glycolates act as competitive inhibitors of the neurotransmitter acetylcholine neurons (1) at postjunctional muscarinic receptors in cardiac and smooth muscle and in exocrine (ducted) glands and (2) at postsynaptic receptors in neurons. As the concentration of BZ at these sites increases, the proportion of receptors available for binding to acetylcholine decreases and the end organ "sees" less acetylcholine. (One way of visualizing this process is to imagine BZ coating the surface of the end organ and preventing acetylcholine from reaching its receptors.) Because BZ has little to no agonist activity with respect to acetylcholine, high concentrations of BZ essentially substitute a "dud" for acetylcholine at these sites and lead to clinical effects reflective of understimulation of end organs.
QNB's pharmacologic activity is similar to other anticholinergic drugs (eg, atropine) but with a much longer duration of action. ... QNB acts by competitively inhibiting muscarinic receptors. Muscarinic receptors primarily are associated with the parasympathetic nervous system, which innervates numerous organ systems, including the eye, heart, respiratory system, skin, gastrointestinal tract, and bladder. Sweat glands, innervated by the sympathetic nervous system, also are modulated by muscarinic receptors.

Vapor Pressure

2.38X10-10 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

6581-06-2

Absorption Distribution and Excretion

QNB usually is disseminated as an aerosol, and the primary route of absorption is through the respiratory system. Absorption also can occur through the skin or gastrointestinal tract.
Bioavailability via ingestion and by inhalation of one-micron particles approximates 80%, and 40 to 50%, respectively, of a parenterally delivered dose of BZ. Percutaneous absorption of BZ dissolved in propylene glycol yields, after a latent period of up to 24 hours, serum levels approximately 5 to 10% of those achieved with intravenous or intramuscular administration. ... Following absorption, BZ is systemically distributed to most organs and tissues of the body. Its ability to reach synapses and neuromuscular and neuroglandular junctions throughout the body is responsible for its peripheral nervous system (PNS) effects, whereas its ability to cross the blood-brain barrier confers upon it the ability to cause CNS effects. Atropine and hyoscyamine both cross the placenta and can be found in small quantities in breast milk; whether this is also true for BZ is unclear.
Most of the QNB that enters the body is excreted by the kidneys, making urine the choice for detection.

Metabolism Metabolites

Information on the metabolism of BZ in humans is limited, but Benzylic Acid (BA) and 3-Quinuclidinol are the probable main metabolites ... . It has been estimated that 3% of the BZ is excreted as the parent compound.

Wikipedia

3-Quinuclidinyl_benzilate

Use Classification

-> NIOSH Emergency Response Categories

Methods of Manufacturing

... benzilate ester of 3-quinuclidnol formed through acetone-ether actions on parent compound

General Manufacturing Information

/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 2 lists toxic chemicals and precursors deemed to pose a significant risk to the object and purpose of the CWC because of their lethal or incapacitating properties. Precursors may be used in the final stage for formation, or may be important for the production, of any of the chemicals listed in Schedule 1 or toxic chemicals listed in Schedule 2. Schedule 2 chemicals are not produced in large quantities for commercial ... purposes ... but may be used to manufacture such things as insecticides, herbicides, lubricants or pharmaceutical products (2). BZ is listed in the CWC Annex on Chemicals under Schedule 2 (1).
BZ is the North Atlantic Treaty Organization (NATO) code for 3-quinuclidinyl benzilate, a glycolate anticholinergic also known as 3-QNB.
By the mid-1960s, after a decade of tests, the US Army concluded that the long-acting anticholinergic 3-quinuclidinyl benzilate (BZ) was the best candidate for weaponization and deployment. BZ subsequently was stockpiled in American military arsenals from the mid-1960s through the late-1980s. The US military was not alone in its attempt to develop an incapacitating agent in the 20th century. Seven years after the conclusion of the Gulf War, the British Foreign Ministry revealed, in February 1998, the existence of an Iraqi chemical warfare agent believed to be a glycolate anticholinergic, similar, if not identical, to BZ. It was dubbed "Agent 15."
The U.S. weaponized BZ, but demilitarization began in 1988 and is complete. Agent 15 is an alleged Iraqi incapacitating agent that is likely to be chemically either identical to BZ or closely related to it. Agent 15 was reportedly stockpiled in large quantities prior to and during the Gulf War.
Military field agent that has been dropped from the NATO inventory ... This is not to say it is not manufactured elsewhere

Analytic Laboratory Methods

In 1988, the U.S. began work on demilitarization of BZ stockpiles. As part of that work, a method was developed in collaboration between NIST and the U.S. Army R&D laboratory at Fort Detrick, MD for purposes of monitoring workers. That method was based on GC/MS of the TMS derivatives, and monitored all three analytes (BZ, BA and Q). Detection limits were 0.5 ng/mL for BZ and 5 ng/mL for the hydrolysis products ... . The CDC has developed and is validating an LC/MS/MS method for the analysis of BZ and BA and a GC/MS method for Q to be used as validation. Detection limits are less than 1 ppb for each of the analytes.

Interactions

Male mice administered neostigmine in the drinking water a daily increasing concentrations (20-100 mg/L) for four days became tolerant to its toxicity and presented a reduced binding of [3H]quinuclidinyl benzilate ([3H]QNB) in the small intestine. An increased binding of [3H]QNB was found in the forebrains of neostigmine-treated animals. This was due to an increase in muscarinic cholinergic receptor density. ... Administration of methylatropine together with neostigmine prevented the decrease of [3H]QNB binding in the small intestine as well as the increase in the forebrain.

Dates

Modify: 2023-09-13

Explore Compound Types